2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S/c1-17-8-10-18(11-9-17)15-29-24(33)16-37-28-31-25-20-6-4-5-7-21(20)30-26(25)27(34)32(28)19-12-13-22(35-2)23(14-19)36-3/h4-14,30H,15-16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJIABFOQGPYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex heterocyclic compound with potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a pyrimidine scaffold with various substituents that may influence its biological properties. Its molecular formula is , and it has a molecular weight of approximately 378.46 g/mol. The presence of the 3,4-dimethoxyphenyl group and thioacetamide moiety are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide exhibit various biological activities:
- Antimicrobial Activity : Compounds with pyrimidine and indole structures have shown promising antimicrobial effects against various pathogens. For instance, derivatives have been reported to exhibit significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Anti-inflammatory Effects : Some studies have demonstrated that similar compounds can modulate cytokine production in immune cells. For example, certain derivatives have been shown to influence the release of interleukin-6 (IL-6) and other cytokines in murine dendritic cells .
- Antitumor Activity : Research has indicated that pyrimidine derivatives can possess antitumor properties by inducing apoptosis in cancer cells. The structure of the compound may play a role in its ability to interact with cellular pathways involved in tumor growth .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Evaluation :
- Cytokine Modulation :
- Structure-Activity Relationships (SAR) :
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and amine derivatives.
Oxidation of the Thioether Group
The thioether (-S-) linkage can undergo oxidation to form sulfoxide or sulfone derivatives, depending on reaction conditions.
Nucleophilic Substitution
The thioether group may participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Electrophilic Aromatic Substitution
The indole and methoxyphenyl rings are potential sites for electrophilic substitution.
Pyrimidinone Ring Reactivity
The 4-oxo group in the pyrimidinone ring facilitates keto-enol tautomerism, enabling reactions such as:
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl group may undergo demethylation under harsh conditions:
| Reaction Type | Conditions | Products | Supporting Evidence |
|---|---|---|---|
| Acidic Demethylation | BBr₃, CH₂Cl₂ | 3,4-Dihydroxyphenyl derivative | Demethylation of methoxyaryl systems |
Functional Group Transformations
Additional reactions include:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Compound from :
- Structure : 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide.
- Key Differences :
- Replaces the 3,4-dimethoxyphenyl group with a 3-methyl substituent.
- The acetamide side chain is linked to a 4-methylphenyl group instead of 4-methylbenzyl.
- Impact :
Compound 32 from :
- Structure : N-Cyclohexyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide.
- Key Differences :
- Lacks methoxy groups; instead, a phenyl group occupies the 3-position.
- The acetamide side chain is substituted with a cyclohexyl group.
- Reported moderate TLR4 activity in structural analogs .
Acetamide Side Chain Variations
Compound 27 from :
- Structure : N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide.
- Key Differences :
- Features an isopentyl group on the acetamide.
- Impact :
Compound from :
- Structure : 2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide.
- Key Differences :
- Substitutes the 3,4-dimethoxyphenyl with a 2-chlorobenzyl group.
- The acetamide side chain includes a 2,5-dimethylphenyl group.
- Increased molecular weight due to chlorine (~30% heavier than the target compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
